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Bicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B1295345
CAS No.: 3469-06-5
M. Wt: 118.13 g/mol
InChI Key: XOGFXHMYHKGOGP-UHFFFAOYSA-N
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Description

Historical Context and Early Studies of Bicyclic Ketones

The study of bicyclic molecules, which contain two joined rings, has a rich history in organic chemistry, with naturally occurring compounds like camphor (B46023) being known for centuries. wikipedia.org Bicyclic ketones, a subclass of these molecules, feature a ketone functional group within a bicyclic framework. Early research in the 20th century focused on understanding the structure and reactivity of these systems, such as the Wieland–Miescher ketone, which became essential building blocks in the synthesis of natural products. mdpi.com

The development of synthetic methodologies for bicyclic ketones has been a continuous area of research. rsc.org The exploration of strained ring systems, in particular, gained momentum as chemists sought to understand the effects of geometric distortion on chemical bonding and reactivity. numberanalytics.com Molecules with small, strained rings, such as cyclopropanes and cyclobutanes, were found to possess unique chemical behaviors. rsc.org The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one and its derivatives represented a significant step in this field, providing a platform to study the interplay between a strained aliphatic ring and an aromatic system. researchgate.net While early methods for creating benzocyclobutenones existed, the development of more efficient synthetic routes, such as metal-catalyzed cross-coupling reactions and [2+2] cycloadditions, has greatly expanded the accessibility and utility of these compounds in modern organic synthesis. nih.govscispace.com

Significance within Strained Ring Systems Chemistry

The primary significance of this compound in the chemistry of strained ring systems stems from the inherent high ring strain of its four-membered ring fused to an aromatic nucleus. nih.gov This strain is a driving force for a variety of chemical transformations that are not readily observed in less strained systems. numberanalytics.com

The most notable reaction of benzocyclobutenone is its propensity to undergo thermal or photochemical electrocyclic ring-opening. nih.gov This reaction transforms the strained bicyclic ketone into a highly reactive intermediate, a vinylketene. nih.gov This intermediate can then participate in a range of subsequent reactions, making benzocyclobutenone a versatile synthetic building block. scispace.com The ability to generate these reactive intermediates under specific conditions allows for the construction of complex molecular architectures. rsc.orgscispace.com

The key reactive features of this compound are summarized in the table below:

FeatureDescriptionSignificance in Synthesis
High Ring Strain The fusion of a four-membered ring to a benzene (B151609) ring creates significant angle and torsional strain.This strain facilitates ring-opening reactions, making the molecule a precursor to reactive intermediates. numberanalytics.com
Electrocyclic Ring-Opening Under thermal or photochemical conditions, the four-membered ring opens to form a reactive vinylketene intermediate.This process allows for subsequent cycloaddition and annulation reactions to build larger, more complex ring systems. nih.gov
Electrophilic Carbonyl Group The ketone's carbonyl carbon is highly electrophilic.This allows for a variety of nucleophilic addition reactions. scispace.com
Versatile Synthon It serves as a building block for a wide range of transformations.Enables the synthesis of polycyclic compounds, natural products, and other complex organic molecules. nih.govscispace.com

The unique reactivity conferred by the strained ring makes this compound an exceptional tool for organic chemists to forge new carbon-carbon bonds and construct intricate molecular frameworks. rsc.org

Overview of Research Directions and Scope

Research involving this compound and its derivatives is diverse, spanning several areas of organic chemistry and materials science. The compound's utility as a synthetic intermediate is a central theme in its ongoing investigation.

One major research direction is its application in the synthesis of polycyclic and heterocyclic compounds. scispace.com Through its ring-opening to a vinylketene intermediate, it can undergo cycloaddition reactions with various dienophiles. nih.gov This strategy has been employed to synthesize a range of complex structures, as detailed in the table below.

Target Compound ClassSynthetic Application of this compound
α-Tetralones Used in the synthesis of these naphthalene-based ketones. scispace.com
Naphthalene (B1677914) Derivatives Serves as a precursor for constructing the naphthalene ring system. scispace.com
Anthraquinones Employed as a building block in the synthesis of these tricyclic aromatic ketones. scispace.com
Isochromanones Utilized in the formation of this class of lactones. scispace.comacs.org

Another significant area of research is the synthesis of natural products. researchgate.net The unique reactivity of benzocyclobutenone provides a powerful tool for constructing the core structures of complex, biologically active molecules. researchgate.net Furthermore, derivatives of this compound have themselves been investigated for potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, suggesting potential applications in medicinal chemistry. ontosight.ai

In the field of materials science, benzocyclobutene-based monomers are used to create polymers with high thermal stability. The ring-opening of the benzocyclobutene unit can be used to crosslink polymer chains, leading to materials with desirable properties for applications in microelectronics.

Future research is expected to continue exploring new synthetic methods for preparing functionalized benzocyclobutenones and expanding their applications in total synthesis, medicinal chemistry, and materials science. nih.govorganic-chemistry.org The development of catalytic and enantioselective transformations involving this strained ketone is also an active area of investigation. rsc.org

Classical Approaches to the this compound Core

Classical synthetic routes often utilize benzocyclobutene as a readily available starting material, modifying it through various transformations to introduce the desired ketone functionality and other substituents.

These methods leverage the benzocyclobutene skeleton and introduce functionality through sequential reactions.

The direct introduction of a carbonyl group onto the cyclobutene (B1205218) ring of benzocyclobutene can be conceptually achieved through acylation reactions. One common approach involves the reaction of benzocyclobutene with an acetylating agent under controlled conditions to yield the corresponding ketone derivative.

Grignard reagents derived from halogenated benzocyclobutenes are key intermediates for creating carbon-carbon bonds and introducing functional groups, leading to various derivatives. This route typically involves the initial bromination of benzocyclobutene, followed by the formation of a Grignard reagent, which can then react with various electrophiles. mdpi.com

For instance, the synthesis of 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol is achieved by reacting the Grignard reagent of 4-bromobenzocyclobutene with adamantan-2-one. mdpi.comsemanticscholar.org This multi-step process highlights the utility of organometallic intermediates in the functionalization of the benzocyclobutene core.

StepStarting MaterialReagentsProductYield
1BenzocyclobuteneBr₂, H₂O4-Bromobenzocyclobutene67-71% mdpi.com
24-BromobenzocyclobuteneMg, THF4-Benzocyclobutenylmagnesium bromideNot Isolated
34-Benzocyclobutenylmagnesium bromide + Adamantan-2-oneTHF, then H₂O workup2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol73% mdpi.com

Complex derivatives of this compound are often constructed via multi-step sequences starting from benzocyclobutene. A representative example is the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane. mdpi.comresearchgate.net This process begins with the synthesis of a functionalized silane, followed by the preparation of brominated benzocyclobutene, and culminates in a Grignard coupling reaction. mdpi.com

The synthesis is outlined below:

Preparation of the Silane Electrophile: (2-bromovinyl)benzene is reacted with dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) to produce dimethylchloro((E)-styryl)silane. mdpi.com

Functionalization of Benzocyclobutene: Benzocyclobutene undergoes bromination to yield 4-bromobenzocyclobutene. mdpi.com

Grignard Coupling: The 4-bromobenzocyclobutene is converted into its Grignard reagent, which then reacts with the previously synthesized dimethylchloro((E)-styryl)silane to form the final product. mdpi.com

A similar three-stage approach is used for synthesizing 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, starting from adamantane (B196018), benzocyclobutene, and bromine. semanticscholar.org

Synthesis StageReactantsKey Reagents/ConditionsIntermediate/Final Product
Stage 1 AdamantaneH₂SO₄, heatingAdamantan-2-one mdpi.com
Stage 2 BenzocyclobuteneBr₂, H₂O, -10–20 °C4-Bromobenzocyclobutene mdpi.com
Stage 3 4-Bromobenzocyclobutene, Adamantan-2-one(a) Mg, THF; (b) Adamantan-2-one, 0–5 °C2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol mdpi.com

Cycloaddition reactions provide a powerful and convergent method for assembling the strained bicyclic core of benzocyclobutenones.

The [2+2] cycloaddition is a highly effective process for constructing cyclobutane (B1203170) rings. nsf.gov In the context of benzocyclobutenone synthesis, this strategy typically involves the reaction between a benzyne (B1209423) or an alkyne and a ketene (B1206846) or its equivalent. nih.gov This method allows for the convergent assembly of the benzocyclobutenone core from simpler precursors. nih.gov

Another approach involves an enantioselective isomerization followed by a stereoselective [2+2] cycloaddition to create bicyclo[4.2.0]octane scaffolds, which can be subsequently oxidized to form benzocyclobutenes. nih.gov The conceptual simplicity of a formal [2+2] cycloaddition between an aryne and an alkene represents a direct route to the benzocyclobutene framework. rsc.org These cycloaddition strategies are versatile, enabling the preparation of a wide range of functionalized benzocyclobutenones that might be difficult to access through other methods. researchgate.net

Cycloaddition TypeReactant 1Reactant 2Product Core
Keten-Alkyne CycloadditionKetene (or equivalent)AlkyneCyclobutenone
Keten-Benzyne CycloadditionKetene (or equivalent)BenzyneBenzocyclobutenone
Alkene-Aryne CycloadditionAlkeneAryneBenzocyclobutene rsc.org

Cycloaddition Reactions

Diels-Alder Reactions and their Role in Bicyclic Ketone Synthesis

The synthesis of polycyclic skeletons, including bicyclic ketones, can be achieved through Diels-Alder reactions. Benzocyclobutenes, due to their inherent strain, can isomerize to form o-quinodimethanes. These intermediates can then participate in Diels-Alder reactions to construct various polycyclic frameworks. orgsyn.org This reactivity makes benzocyclobutene derivatives, including this compound, valuable in cycloaddition processes for building complex molecular architectures. myskinrecipes.com

The intramolecular Diels-Alder (IMDA) reaction is a powerful variant for constructing bicyclic systems. For instance, the IMDA reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one can proceed through different pathways. mdpi.com One pathway involves the initial formation of a bicyclic species, 6-(allyloxy)bicyclo[4.2.0]octa-2,4-dien-7-one, which subsequently undergoes an IMDA process. mdpi.com Computational studies using density functional theory help to elucidate the complex energy profiles and transition states of these reactions. researchgate.net

Baeyer-Villiger Oxidation for Hydroxyl Derivatives

The Baeyer-Villiger oxidation is a well-established organic reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant. wikipedia.org This reaction is instrumental in synthesizing hydroxyl derivatives from this compound. The process involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group and the insertion of an oxygen atom. organic-chemistry.org

The reaction mechanism proceeds through the formation of a Criegee intermediate. wikipedia.org The regioselectivity of the reaction is predictable, depending on the migratory aptitude of the substituents attached to the carbonyl group. organic-chemistry.org For cyclic ketones like this compound, this oxidation results in the corresponding lactone, which is a cyclic ester. merckmillipore.com A variety of reagents can be used, including meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgnih.gov The use of biocatalysts, such as Baeyer-Villiger monooxygenases (BVMOs), offers an environmentally friendly alternative, using molecular oxygen as the oxidant. nih.govthieme-connect.de

Catalytic and Stereoselective Synthesis

Modern synthetic chemistry heavily relies on catalytic and stereoselective methods to achieve high efficiency and control over molecular architecture. The synthesis of this compound and its analogs has significantly benefited from these advanced techniques.

Palladium-Catalyzed Intramolecular C-H Bond Acylation

An efficient method for the synthesis of substituted benzocyclobutenones involves a palladium-catalyzed intramolecular C-H bond acylation. tdx.cat This strategy has been successfully applied to the synthesis of 8,8-Dipropylthis compound. orgsyn.orgorgsyn.orgiciq.org The process starts from 2-(2-Bromophenyl)-2-propylpentanenitrile, which is converted to the corresponding aldehyde. The key step is the intramolecular acylation of the aryl bromide via C-H functionalization, catalyzed by a palladium complex. tdx.cat

The reaction is typically carried out using a palladium source like Pd(OAc)₂, a phosphine ligand such as rac-BINAP, and a base like Cs₂CO₃. orgsyn.org This methodology provides a direct and step-economical route to benzocyclobutenones. iciq.org

Starting MaterialCatalyst SystemBaseProductYield
2-(2-Bromobenzoyl)-2-propylpentanalPd(OAc)₂ / rac-BINAPCs₂CO₃8,8-Dipropylthis compound69-70% orgsyn.org

Rhodium(I)-Catalyzed Auto-Tandem Procedures for Bicyclo[4.2.0]octa-1,5,7-trienes

A one-pot procedure utilizing a rhodium(I) catalyst enables the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes. nih.govrsc.org This auto-tandem catalysis involves a sequence of two distinct transformations: a head-to-tail homocoupling of the terminal alkyne to form a gem-enyne, followed by a zipper annulation of this intermediate. nih.govresearchgate.net

The rhodium catalyst, which features a flexible NHC-based pincer ligand, is capable of interconverting between different coordination modes to facilitate the distinct mechanistic requirements of the two catalytic cycles. nih.govrsc.org This process demonstrates high efficiency and selectivity for a range of terminal aryl alkynes bearing both electron-donating and electron-withdrawing groups. nih.gov

ReactantCatalystProcessProduct Type
Terminal aryl alkynes[Rh(CNC-Me)(C₂H₄)][BArF₄]Auto-tandem homocoupling and zipper annulationTetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes

Enantioselective and Diastereoselective Synthesis of Substituted Analogs

The development of enantioselective and diastereoselective methods is crucial for accessing chiral analogs of this compound, which are important for applications in medicinal chemistry and materials science. nih.gov One approach involves an enantioselective isomerization combined with a stereoselective [2+2]-cycloaddition to produce functionalized bicyclo[4.2.0]octanes. nih.gov These intermediates can then be further elaborated to yield chiral benzocyclobutenes. nih.gov

For example, the synthesis of (6S,8R)-8-(((tert-butyldiphenylsilyl)oxy)methyl)bicyclo[4.2.0]oct-1-en-3-one has been achieved with high enantiomeric excess. This chiral bicyclic ketone can then be converted to the corresponding phenol, (R)-8-(((tert-butyldiphenylsilyl)oxy)methyl)bicyclo[4.2.0]octa-1,3,5-trien-3-ol, demonstrating a pathway to enantiomerically enriched functionalized benzocyclobutene derivatives. nih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the tuning of its chemical and physical properties. A concise method to access such derivatives starts from 3-halophenol precursors. nih.gov This approach utilizes a [2+2] cycloaddition between benzynes, generated in situ via dehydrohalogenation of aryl halides, and acetaldehyde enolate. The resulting benzocyclobutenol intermediates are then oxidized to the target benzocyclobutenones. nih.gov This method tolerates a variety of functional groups, including alkenes and alkynes.

Specific examples of functionalized derivatives include:

5-Benzyloxythis compound : Synthesized from 3-benzyloxy-2-iodophenyl trifluoromethanesulfonate and 1-(tert-butyldimethylsilyloxy)-1-methoxyethene. orgsyn.org

4,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ol : A hydroxyl derivative that can be oxidized to the corresponding ketone. nih.gov

3,4-dimethoxythis compound : A key intermediate in the synthesis of ivabradine. google.com

Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane : A silane derivative synthesized from benzocyclobutene. mdpi.com

2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol : An adamantane-containing derivative prepared via a Grignard reaction. semanticscholar.org

DerivativePrecursor(s)Key Reaction Step
5-Benzyloxythis compound3-Benzyloxy-2-iodophenyl trifluoromethanesulfonateCycloaddition with a ketene silyl (B83357) acetal
8,8-Dipropylthis compound2-(2-Bromobenzoyl)-2-propylpentanalPd-catalyzed intramolecular C-H acylation
3,4-dimethoxythis compoundVeratrole derivativesMulti-step synthesis
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-olBenzocyclobutene and adamantan-2-oneGrignard reaction

Halogenated Derivatives (e.g., 5-Fluorothis compound)

A concise approach to functionalized benzocyclobutenones, including halogenated derivatives, involves a [2+2] cycloaddition reaction. This method utilizes benzynes generated from the dehydrohalogenation of aryl halides. For instance, the synthesis of a substituted benzocyclobutenone can be achieved by reacting a benzyne, formed from a 3-halophenol derivative, with acetaldehyde enolate. The resulting benzocyclobutenol intermediate is then oxidized to the corresponding benzocyclobutenone. This strategy has been shown to be scalable and tolerates a range of functional groups. While a specific procedure for 5-Fluorothis compound is not detailed in the provided search results, this general methodology starting from a difluorinated phenol derivative would be a logical synthetic route.

Compound NameMolecular FormulaCAS Number
5-Fluorothis compoundC₈H₅FO81447-62-3

Alkoxy-Substituted this compound Derivatives (e.g., 3,4-Dimethoxythis compound)

Alkoxy-substituted derivatives, such as 3,4-Dimethoxythis compound, are key intermediates in the synthesis of pharmaceuticals like Ivabradine. One synthetic route to this compound involves the hydrolysis of 7,7-diethoxy-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene. This reaction is typically carried out in a mixture of tetrahydrofuran (THF) and water at ambient temperature, catalyzed by an acid such as hydrochloric acid. The starting diethoxy compound can be prepared from the corresponding nitrile, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, which itself can be synthesized from 3,4-dimethoxybenzaldehyde through a multi-step process.

Compound NameMolecular FormulaCAS Number
3,4-Dimethoxythis compoundC₁₀H₁₀O₃53779-16-9

Synthesis of Oxime Derivatives (e.g., 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one Oxime)

Oxime derivatives of this compound are valuable intermediates, for instance, in the synthesis of substituted indoles via ring expansion reactions. The general synthesis of oximes involves the reaction of a ketone with hydroxylamine (B1172632). Typically, the ketone, such as a substituted this compound, is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in a solvent such as ethanol (B145695). The reaction mixture is often heated to drive the condensation reaction to completion. While a specific preparation for 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one Oxime is not explicitly detailed, this standard oximation procedure would be the conventional method.

Compound NameMolecular Formula
2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one OximeC₁₂H₁₅NO

Carbaldehyde Derivatives (e.g., Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde)

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is another important derivative. One common method for its synthesis involves the direct formylation of benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene). smolecule.com This can be achieved using various formylating agents under controlled conditions. More recent advancements include one-pot procedures starting from terminal aryl alkynes, which are catalyzed by rhodium complexes and proceed through a sequence of homocoupling and zipper annulation reactions to form the bicyclic aldehyde structure. smolecule.com

Compound NameMolecular FormulaCAS Number
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehydeC₉H₈O78926-35-9

Silylated Derivatives (e.g., Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane)

Silylated derivatives of the bicyclo[4.2.0]octa-1,3,5-triene system can be prepared through multi-step synthetic sequences. For example, the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane has been reported in a three-stage process starting from (2-bromovinyl)benzene and benzocyclobutene. The first stage involves the reaction of (2-bromovinyl)benzene with dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) to yield dimethylchloro((E)-styryl)silane. This intermediate is then reacted with 3-bromobenzocyclobutene, which can be prepared by bromination of benzocyclobutene. The final step is a Grignard reaction between the silyl chloride and the brominated benzocyclobutene to form the target silylated derivative.

Compound NameMolecular Formula
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silaneC₁₈H₂₀Si

Adamantane-Fused this compound Analogs

While a directly fused adamantane-bicyclo[4.2.0]octa-1,3,5-trien-7-one was not found in the search results, analogs bearing an adamantane substituent have been synthesized. For instance, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol has been prepared. mdpi.com The synthesis begins with the bromination of benzocyclobutene to give 4-bromobenzocyclobutene. A Grignard reagent is then formed from this bromide, which subsequently reacts with adamantan-2-one in THF. This reaction yields the tertiary alcohol, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, in good yield. mdpi.com This product contains both the bicyclo[4.2.0]octa-1,3,5-triene and adamantane moieties.

Compound NameMolecular Formula
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-olC₁₈H₂₂O

Spiro-Flavonoid Derivatives Containing the Bicyclo[4.2.0]octa-1,3,5-triene Moiety

A unique class of derivatives includes spiro-flavonoids that incorporate the bicyclo[4.2.0]octa-1,3,5-triene skeleton. An example of this is the scillascillin-type homoisoflavonoids. The first asymmetric synthesis of a scillascillin-type homoisoflavonoid has been reported. acs.orgnih.gov The key steps in this synthesis involve the catalytic reductive desymmetrization of a malonic ester and an intramolecular C-H activation of a methyl group to form the strained cyclobutane ring of the benzocyclobutene core. acs.orgnih.gov This elegant strategy provides an efficient pathway to these structurally complex and biologically interesting spiro compounds. acs.org

Compound NameGeneral Structure
Scillascillin-type homoisoflavonoidspiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O B1295345 Bicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 3469-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-trien-7-one
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InChI

InChI=1S/C8H6O/c9-8-5-6-3-1-2-4-7(6)8/h1-4H,5H2
Source PubChem
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InChI Key

XOGFXHMYHKGOGP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90188240
Record name Benzocyclobutenone
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Molecular Weight

118.13 g/mol
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CAS No.

3469-06-5
Record name Benzocyclobutanone
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Chemical Reactivity and Reaction Mechanisms of Bicyclo 4.2.0 Octa 1,3,5 Trien 7 One

Thermal Reactions and Rearrangements

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, commonly known as benzocyclobutenone, exhibits unique reactivity due to its inherent high ring strain. nih.gov This strain facilitates ring-opening reactions under thermal conditions, leading to the formation of reactive intermediates that are valuable in organic synthesis. nih.gov

Upon heating, the benzocyclobutene moiety of this compound undergoes a 4π-electrocyclic ring-opening reaction to form a reactive intermediate known as an o-xylylene (B1219910) (or o-quinodimethane). nih.govwikipedia.org Specifically, the ketone variant forms a vinylketene intermediate. nih.gov This transformation typically requires temperatures above 80 °C. nih.gov The process is reversible and involves the temporary disruption of the aromaticity of the benzene (B151609) ring, which makes the reverse reaction, the ring-closure, highly favored. wikipedia.org

The thermal generation of o-xylylene from the benzocyclobutene core is a key step that unlocks its synthetic utility, providing access to a transient diene for further reactions. wikipedia.orgwikipedia.org

The o-xylylene intermediate generated from the thermal ring-opening of benzocyclobutenone is a powerful diene that readily participates in cycloaddition reactions. wikipedia.orgacs.org The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction, with various dienophiles. researchgate.netnih.govnih.gov This reaction is synthetically valuable because it restores the aromaticity of the benzene ring while forming a new annulated ring system. wikipedia.org

These transient o-xylylenes can react with a range of dienophiles, including both electron-deficient and electron-rich olefins, as well as alkynes, to construct complex polycyclic molecules. acs.orgresearchgate.netnih.gov The high reactivity and instability of o-quinodimethanes necessitate their in-situ generation for these synthetic applications. nih.gov

Dienophile TypeExampleProduct TypeReference
Electron-Deficient AlkeneDimethyl maleatecis-Adduct Tetrahydronaphthalene derivative acs.org
Electron-Rich AlkeneStyrene (B11656)Tetrahydronaphthalene derivative acs.org
AlkyneDimethyl acetylenedicarboxylateDihydronaphthalene derivative nih.gov
Hetero-DienophileIsatins2-Oxindole Spirolactones chinesechemsoc.org

Derivatives of the parent bicyclo[4.2.0]octa-triene system are known to thermally isomerize to substituted benzocyclooctatetraenes. For example, heating 2,3-benzobicyclo[4.2.0]octa-2,4,7-triene at 150 °C results in the formation of benzocyclooctatetraene as the sole product. cdnsciencepub.com This rearrangement is understood to proceed via the simple electrocyclic opening of the cyclobutene (B1205218) ring. cdnsciencepub.com While this specific reaction is documented for non-ketone analogs, it illustrates a fundamental thermal pathway available to this bicyclic framework.

The principal mechanism for the thermal rearrangement of the benzocyclobutene core is a conrotatory 4π-electrocyclic ring-opening, which adheres to the Woodward-Hoffmann rules. researchgate.netnsf.govillinois.edu This process involves the cleavage of the C1-C6 sigma bond—the bond shared between the four-membered and six-membered rings. nsf.gov

A significant energetic penalty is associated with this reaction due to the loss of aromaticity in the benzene ring during the transition state. nsf.gov Consequently, the activation energy for the ring-opening of benzocyclobutene is higher than that of a non-aromatic cyclobutene. nsf.gov The substitution pattern on the four-membered ring can influence the activation barrier, with computational studies showing that both electron-donating and electron-withdrawing groups can lower the energy required for ring-opening compared to the unsubstituted parent compound. researchgate.net

CompoundRing-Opening PathwayCalculated Activation Free Energy (ΔG‡)Reference
trans-CyclobuteneConrotatorySeveral kcal/mol lower than BCB nsf.gov
trans-Benzocyclobutene (BCB)Conrotatory38.7 kcal/mol nsf.gov
Mono-/Di-substituted BCBsConrotatory8.2%–69% lower ΔG‡ than BCB researchgate.net

While the electrocyclic ring-opening to o-xylylenes is the predominant thermal pathway, other, sometimes unexpected, rearrangements can occur in related systems. For instance, the thermal rearrangement of bicyclo[4.2.0]octa-4,7-diene-2,3-dione at approximately 150 °C yields bicyclo[3.2.1]octa-3,6-diene-2,8-dione. rsc.org Furthermore, studies on deuterium-labeled bicyclo[4.2.0]octa-2,7-diene have explored complex mechanistic possibilities, including pathways that lead to products formally derived from Cope rearrangements. lookchem.com These rearrangements are believed to proceed through the conrotatory opening of the cyclobutene ring to form a transient monocyclic triene, which can then re-close to form a different bicyclic system. lookchem.com While not a direct conversion to a bicyclo[3.3.0]octane system under simple thermal conditions, these examples highlight the rich and complex reactivity of the bicyclo[4.2.0]octane skeleton.

Photochemical Reactivity and Rearrangements

In contrast to thermal activation, photochemical irradiation of this compound and its derivatives can initiate a different set of rearrangements and reactions. nih.gov Photolysis can also induce a 4π-electrocyclic ring opening to generate a vinylketene intermediate, which can be trapped by various reagents. nih.gov

Direct irradiation of related benzobicyclo[4.2.0]octa-triene systems often leads to a mixture of products through multiple reaction pathways. For example, the direct photolysis of 5-cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene yields three main products: 6-cyanobenzocyclooctatetraene, 6-cyanobenzosemibullvalene, and 2-cyanonaphthalene. cdnsciencepub.com The formation of the cyclooctatetraene (B1213319) is proposed to occur via electrocyclic ring opening, while the semibullvalene derivative is thought to arise from a mechanism involving initial bonding between the C4 and C8 positions. cdnsciencepub.com In some cases, these photochemical reactions are believed to proceed through a singlet excited state. nih.gov

The product distribution and quantum yields are highly dependent on the specific substrate and reaction conditions, such as direct versus sensitized irradiation.

Photochemical Products of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene (11) cdnsciencepub.com
Irradiation ConditionProductYield (%)Quantum Yield (Φ)
DirectBenzosemibullvalene (14)230.069
Benzocyclooctatetraene (12)390.11
Naphthalene (B1677914)80.025
SensitizedBenzosemibullvalene (14)540.082
Benzocyclooctatetraene (12)20.003
Naphthalene40.009

Reactions of the Ketone Functionality

The ketone group at the 7-position of the this compound skeleton imparts electrophilic character to that carbon atom, making it susceptible to nucleophilic attack. cymitquimica.com A variety of transformations targeting this carbonyl group have been developed.

Nucleophilic addition is a fundamental reaction of the ketone. For example, the reaction with hydroxide (B78521) ion involves a 1,2-addition to the carbonyl group, which initiates a subsequent ring-opening of the strained four-membered ring. nih.gov Similarly, organolithium reagents can add to the carbonyl, leading to ring-opening to form an oxy-ortho-quinodimethane intermediate, which can be trapped by electrophiles. nih.gov

The ketone functionality can also be used to form various derivatives. For instance, benzocyclobutenone can be converted to benzocyclobutenone-derived ketonitrones through a palladium-catalyzed intramolecular C-H functionalization of precursor aldonitrones. acs.orgchemistryviews.org These strained, four-membered ketonitrones are useful building blocks for constructing polycyclic nitrogen-containing scaffolds via reactions like 1,3-dipolar cycloadditions. acs.orgchemistryviews.org Other derivatives, such as O-acetyloximes, can also be readily prepared from the parent ketone. nih.gov

Reduction to Alcohols

The ketone functional group in this compound can be readily reduced to the corresponding secondary alcohol, Bicyclo[4.2.0]octa-1,3,5-trien-7-ol. This transformation is typically achieved using metal hydride reagents, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. umass.edu The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com A subsequent workup with a protic solvent, such as ethanol (B145695) or water, protonates the resulting alkoxide intermediate to yield the final alcohol product. umass.edumasterorganicchemistry.com

The general mechanism involves the attack of the hydride on the carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. youtube.com This creates a tetrahedral intermediate which is then protonated. Due to the relative mildness of sodium borohydride, this reduction can often be performed chemoselectively, leaving other less reactive functional groups in a molecule unaffected. umass.edu

Table 1: Reduction of this compound

Reactant Reagent Product

Conversion to Oximes

Like other ketones, this compound can be converted into its corresponding oxime. This reaction involves treating the ketone with hydroxylamine (B1172632) (NH₂OH) or its salts, typically under mildly acidic conditions. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the C=N double bond characteristic of an oxime. ontosight.ai

The formation of oxime derivatives is a standard method for the characterization and derivatization of ketones. ontosight.ai For instance, related compounds like Bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl ketone can be converted to an O-acetyloxime, indicating the accessibility of the ketone group for this type of transformation. ontosight.ai

Table 2: Oxime Formation Reaction

Reactant Reagent Product
This compound Hydroxylamine (NH₂OH) This compound oxime

Acylation Reactions

While the ketone itself can undergo acylation at the α-carbon under specific basic conditions, a more prominent reaction related to this compound class is its formation via intramolecular acylation. Palladium-catalyzed intramolecular C-H bond acylation of α-aryl aldehydes or related precursors is a key synthetic route to substituted benzocyclobutenones. This user-friendly methodology provides a direct conversion of readily available starting materials into the strained bicyclic ketone system.

The mechanism of these ring-expansion reactions can involve the insertion of a transition metal, such as rhodium, into the C–C bond of the cyclobutenone, followed by a sequence of β-hydrogen elimination, olefin insertion, and reductive elimination. rsc.org Rhodium-catalyzed acylation of heteroarenes with cyclobutenones via C-H/C-C bond activation has also been reported.

Electrophilic and Nucleophilic Reactions on the Bicyclic System

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can participate in electrophilic aromatic substitution (EAS) reactions. The fused, strained alkyl ring acts as a substituent on the benzene ring, influencing both its reactivity and the regioselectivity of the substitution. unizin.org Generally, alkyl groups are weakly activating and direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

The mechanism proceeds in two steps: first, the aromatic π-system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex. organicchemistrytutor.com In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. organicchemistrytutor.com The activating nature of the fused ring arises from its ability to stabilize the carbocation intermediate through inductive effects. libretexts.org Therefore, substitution is expected to occur primarily at the positions ortho and para to the fused ring junction. unizin.orgorganicchemistrytutor.com

Reactions Involving the Strained Ring System and Enhanced Reactivity

The most significant aspect of the reactivity of this compound is the high ring strain of the four-membered cyclobutene ring. nih.gov This inherent strain provides a thermodynamic driving force for reactions that involve the opening of this ring. nih.govresearchgate.net Under thermal or photochemical conditions, benzocyclobutenones can undergo a 4π-electrocyclic ring-opening reaction to form highly reactive vinylketene intermediates. nih.gov

This ring-opening can be reversible, but the resulting ketene (B1206846) can be trapped by various nucleophiles or dienophiles in cycloaddition reactions, providing a versatile route to more complex polycyclic systems. nih.govresearchgate.net The reactivity is so pronounced that the ring can also be cleaved under the influence of transition metal catalysts (e.g., Rhodium) or even strong bases. rsc.orgresearchgate.net This enhanced reactivity due to ring strain is a central feature of benzocyclobutene chemistry and is exploited in numerous synthetic applications. nih.govresearchgate.net

Computational and Theoretical Studies of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the structure, stability, and reactivity of strained molecules like this compound. nih.gov Theoretical studies have provided deep insights into the mechanisms of the characteristic reactions of this bicyclic system.

DFT calculations have been used to:

Analyze Ring-Opening Reactions: The activation energy barriers for the thermal electrocyclic ring-opening of benzocyclobutene derivatives have been systematically calculated. These studies confirm that the reaction proceeds via a conrotatory process, in line with Woodward-Hoffmann rules, and that substituents on the four-membered ring can significantly lower the activation energy. researchgate.net

Elucidate Reaction Mechanisms: Computational analyses have been instrumental in detailing the multi-step pathways of transition metal-catalyzed reactions. For example, DFT calculations have supported a hydrometallation-based mechanism for the rhodium-catalyzed synthesis of related bicyclo[4.2.0]octa-1,5,7-trienes. researchgate.netrsc.org

Predict Reactivity and Selectivity: Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, can be calculated to predict the most reactive sites within the molecule for both electrophilic and nucleophilic attack. nih.gov Molecular dynamics simulations have also been used to study the properties of polymers derived from benzocyclobutene, correlating molecular structure with material properties like the dielectric constant. nih.gov These computational approaches complement experimental findings and provide a molecular-level understanding of the unique reactivity conferred by the strained bicyclic framework. acs.org

Ab Initio Calculations for Reaction Pathways and Intermediates

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces for reactions involving benzocyclobutenone. These computational methods provide deep insights into reaction mechanisms that are often difficult to probe experimentally.

A key reaction pathway for benzocyclobutenone is its electrocyclic ring-opening to form a vinylketene intermediate (o-quinodimethane ketene). This transformation can be initiated by heat (thermolysis) or light (photolysis). nih.gov Upon UV irradiation, benzocyclobutenone isomerizes to a vinylketene which has a short lifetime but is reactive enough to be trapped in cycloaddition reactions. nih.gov

Computational studies have also clarified mechanisms in transition metal-catalyzed reactions. For instance, in a rhodium-catalyzed intramolecular carboacylation reaction, DFT calculations were employed to discern the precise mechanism of C-C bond cleavage. The calculations revealed that the reaction pathway involving the cleavage of the C1–C8 bond, followed by a carbonyl migratory process, is energetically more favorable than a direct insertion into the C1–C2 bond. nih.gov The reinsertion of CO was identified as the rate-determining step in this catalytic cycle. nih.gov

The activation energy barriers (ΔGₐ) for the thermal ring-opening of benzocyclobutene (BCB) derivatives have been systematically investigated using DFT calculations with the B3LYP functional. These studies show that substituents on the four-membered ring can significantly lower the activation energy compared to the unsubstituted parent compound, thereby influencing its reactivity. researchgate.net

Calculated Activation Energy Barriers (ΔGₐ) for Ring-Opening of Substituted Benzocyclobutene (BCB) Derivatives researchgate.net
CompoundSubstituent at C1Substituent at C8Calculated ΔGₐ (kcal/mol)% Reduction in ΔGₐ vs. BCB
BCB-H-H41.5N/A
1-NH₂-BCB-NH₂-H38.18.2%
1-NO₂-BCB-NO₂-H29.928.0%
1-NH₂-8-NO₂-BCB-NH₂-NO₂12.769.4%

Quantum Mechanical (QM) Calculations for Stereochemistry

Quantum mechanical calculations are crucial for understanding and predicting the stereochemical outcomes of reactions involving benzocyclobutenone. The electrocyclic ring-opening of the cyclobutene ring is a classic example where stereochemistry is paramount. However, unlike simple cyclobutenes, the terminology of "conrotatory" and "disrotatory" is less straightforward for benzocyclobutenones due to the single sp³-hybridized carbon center involved in the rotation. nih.gov Instead, terms like "inward" and "outward" rotation are often used to describe the stereochemical course. nih.gov

Computational studies have been used to explain the observed stereoselectivity in various reactions. For example, the different stereochemical outcomes of thermal versus photochemical ring-opening of a substituted cyclobutenone were rationalized by calculating the electronic state of the reaction. The n–π* singlet excited state, calculated for the photochemical reaction, was proposed to lead to a perpendicular diradical, resulting in an inward rotation and the formation of the Z-isomer product. nih.gov

In the context of asymmetric catalysis, QM calculations have provided explanations for high enantioselectivity. A detailed computational study of a rhodium-catalyzed reaction of benzocyclobutenone attributed the observed enantioselectivity to the steric repulsion between the aryl group of the chiral ligand and the C8-methylene group of the benzocyclobutenone substrate. nih.gov This steric clash disfavors one transition state over the other, leading to the preferential formation of one enantiomer.

Summary of QM Calculations in Stereochemical Studies of Benzocyclobutenone Reactions
Reaction TypeComputational MethodKey Finding Explaining StereoselectivityReference
Photolysis-Induced Ring OpeningExcited State CalculationThe n–π* singlet excited state leads to an inward rotation, favoring the Z-isomer. nih.gov
Rhodium-Catalyzed CarboacylationDFT CalculationHigh enantioselectivity arises from steric repulsion between the chiral ligand and the C8-methylene of the substrate. nih.gov

Modeling of Electron Delocalization and Electronic Properties

The reactivity of benzocyclobutenone is intrinsically linked to its electronic structure and the delocalization of electrons, particularly during the transition from the strained ground state to reaction intermediates. Computational modeling allows for the visualization and quantification of these electronic properties.

Density functional theory (DFT) calculations are employed to elucidate the electron density distribution within the molecule. vulcanchem.com Furthermore, molecular orbital analyses can reveal the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for predicting reactivity towards electrophiles and nucleophiles. vulcanchem.com The inherent ring strain of the fused four-membered ring significantly affects these frontier orbitals.

Computational Methods for Modeling Electronic Properties of Benzocyclobutenone
Computational Method/AnalysisProperty InvestigatedInsight ProvidedReference
Density Functional Theory (DFT)Electron Density DistributionReveals the charge distribution and polarization within the molecule. vulcanchem.com
Molecular Orbital (MO) AnalysisFrontier Orbital Energies (HOMO/LUMO)Helps predict reactivity towards different reagents and in pericyclic reactions. vulcanchem.com
Analysis of π Delocalization and Ring StrainEnergetics of Ring-OpeningQuantifies the electronic and geometric factors stabilizing the open-chain intermediate relative to the strained ring. rsc.org

Materials Science Applications

The benzocyclobutene (BCB) core, a fundamental component of this compound analogs, is central to its utility in materials science. The thermally induced ring-opening of the cyclobutene ring is a key feature, enabling the formation of cross-linked polymer networks without the release of volatile byproducts. researchgate.netacs.org This characteristic is highly desirable in the fabrication of advanced materials where dimensional stability and low-void content are critical.

Development of Photo- and Thermopolymerizable Composites

Analogs of this compound are instrumental in the creation of photo- and thermopolymerizable composites. The polymerization process can be initiated either thermally or through UV irradiation. mdpi.comresearchgate.net For instance, divinylsiloxane bis-benzocyclobutene (DVS-BCB) is a well-studied analog that can undergo thermal polymerization. mdpi.com The process involves the thermal opening of the BCB ring to form o-xylylene, which can then react with active alkenes via a [4+2] cycloaddition or with another o-xylylene molecule to form polydiphenylethylene or cyclooctane (B165968) structures. researchgate.netresearchgate.net

In photopolymerizable systems, photoactive compounds like bisazides can be incorporated into DVS-BCB composites. mdpi.comresearchgate.net Upon UV irradiation, these bisazides form aziridines, initiating the polymerization process. mdpi.comresearchgate.net This dual-curing capability allows for greater processing flexibility in the manufacturing of composite materials.

Intermediate in the Synthesis of Polymers with Enhanced Thermal and Dielectric Properties

The benzocyclobutene moiety is a key building block for polymers with exceptional thermal stability and desirable dielectric properties. mdpi.comresearchgate.net Crosslinked polymers derived from BCB analogs exhibit high glass transition temperatures (Tg). mdpi.commdpi.com For example, the copolymerization of styrene with 4-vinylbenzocyclobutene (4-VBCB) results in a significant increase in the Tg of polystyrene after the ring-opening and crosslinking of the BCB units. researchgate.net

The introduction of adamantyl moieties into BCB-containing polymers has been shown to further enhance their thermal stability. mdpi.com These polymers are attractive for applications in microelectronics, where materials with low dielectric constants and high-temperature performance are required. mdpi.comresearchgate.net The non-polar nature of the adamantyl group contributes to the improved dielectric properties of these materials. mdpi.com

Polymer SystemKey FeaturesResulting PropertiesReference
Styrene and 4-VBCB CopolymerFree radical polymerization followed by thermal crosslinking of BCB units.Dramatically increased glass transition temperature (Tg) of polystyrene. researchgate.net
BCB and Silacyclobutane Side GroupsAtom transfer radical copolymerization.Low dielectric constants (approximately 2.30 at 1-10 MHz). researchgate.net
Adamantane (B196018) and Benzocyclobutene Hybrid MoleculeSynthesis of 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol.Precursor for materials with good thermal stability and dielectric properties. mdpi.comresearchgate.net

Use in Microelectronics and Photonics (e.g., Photoresists, Thermosets)

Polymers based on benzocyclobutene, such as those in the CYCLOTENE™ resin family, are extensively used in microelectronics and photonics. mdpi.comacs.org Their favorable properties include a low dielectric constant, low electrical current loss at high frequencies, low moisture absorption, and good thermal stability. researchgate.netacs.org These characteristics make them ideal for use as insulating dielectric materials in integrated circuits, displays, and interconnects. acs.orgyieldengineering.com

Photosensitive BCB formulations are employed as photoresists, allowing for the creation of intricate circuitry patterns with fewer processing steps compared to traditional dry-etch materials. acs.orgyieldengineering.com They are also used for planarization, creating a flat surface for subsequent deposition of materials like indium tin oxide in thin-film transistor displays. acs.org In photonics, the low power loss of BCB-based waveguides makes them suitable for optical interconnects and other passive optical elements. acs.orggoogle.com

Creation of New Compounds with Benzocyclobutenyl and Vinylbenzene Moieties

This compound and its precursors are valuable starting materials for the synthesis of novel compounds containing both benzocyclobutenyl and vinylbenzene moieties. mdpi.comsmolecule.com One such example is the synthesis of bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane. mdpi.comresearchgate.net This compound is synthesized via a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene. mdpi.comresearchgate.net Such hybrid molecules are of interest as intermediates for creating new photo- and thermopolymerizable composites with tailored properties. mdpi.comresearchgate.net

Pharmaceutical and Biological Applications

While the primary applications of this compound and its analogs are in materials science, there is emerging research into their potential in the pharmaceutical field.

Potential as Antibacterial Agents

Derivatives of bicyclo[4.2.0]octa-1,3,5-triene structures have shown promise as antibacterial agents. smolecule.com Specifically, studies have investigated derivatives of a related compound, bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde. smolecule.com Research has provided evidence that certain derivatives, such as 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one, are a promising class of antibacterial agents. smolecule.com These compounds have demonstrated efficacy against various bacterial strains, indicating their potential for development as therapeutic agents. smolecule.com The bicyclo[4.2.0]octa-1,3,5-triene scaffold itself has been identified in the analysis of plant extracts with known antibacterial activities. mazums.ac.ir

Compound DerivativeObserved Biological ActivityReference
7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-onePromising antibacterial activity. smolecule.com
Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehydeEfficacy against various bacterial strains. smolecule.com

Exploration as Anticancer Agents

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. smolecule.com Research has focused on synthesizing and evaluating the cytotoxic properties of various analogs, demonstrating their potential to inhibit the growth of cancer cells.

One area of investigation involves the synthesis of azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline. researchgate.net A series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized and evaluated for their cytotoxic activity against HeLa cells. researchgate.net The results indicated that these derivatives are a promising class of anticancer agents, with compounds 7c and 8b displaying notable potential. researchgate.net Molecular docking studies suggest that these compounds may act as good inhibitors of β-tubulin, a key target in cancer chemotherapy. researchgate.net

The table below summarizes the cytotoxic activity of selected azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives.

CompoundCytotoxic Activity (IC50) against HeLa cells
7c Potential anticancer activity
8b Potential anticancer activity

Data sourced from ResearchGate.

Further studies have explored other derivatives, highlighting the versatility of the bicyclo[4.2.0]octa-1,3,5-triene scaffold in developing new therapeutic agents for cancer treatment. smolecule.com

Derivatives with Immunomodulatory Activity (e.g., Imidazoquinolinone Derivatives)

Bicyclic polyhydroxylated alkaloids, a broad class of compounds that can include structures related to this compound, have been recognized for their immunomodulatory effects. dergipark.org.tr While direct studies on the immunomodulatory activity of imidazoquinolinone derivatives of this compound are emerging, the imidazoquinoline framework itself is well-known for its ability to modulate immune responses.

Research into 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives has primarily focused on their antibacterial and anticancer properties. researchgate.net However, the fusion of the bicyclo[4.2.0]octa-1,3,5-triene system with the imidazoquinoline core suggests a potential for these compounds to also exhibit immunomodulatory properties, a promising avenue for future research.

Role as Intermediates in Drug Synthesis (e.g., Ivabradine Synthesis)

Dimethoxy-substituted derivatives of bicyclo[4.2.0]octa-1,3,5-triene are crucial intermediates in the industrial synthesis of Ivabradine. wipo.intgoogleapis.com Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure.

The key intermediate in the synthesis of Ivabradine is (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine. googleapis.com The synthesis of this intermediate often starts from 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. google.comgoogle.com This carbonitrile compound is then subjected to a series of chemical transformations, including hydrolysis to a carboxylic acid, resolution to obtain the desired enantiomer, and subsequent reduction to yield the final amine intermediate. googleapis.com

The synthesis of Ivabradine highlights the importance of the bicyclo[4.2.0]octa-1,3,5-triene scaffold as a foundational element in the construction of complex pharmaceutical agents.

Biological Activity of Spiro-Flavonoid Derivatives

Spiro-flavonoids are a class of natural products characterized by a spiro-carbon at the center of their structure. nih.gov A specific group of these compounds, the scillascillin-type homoisoflavonoids, incorporates a spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one core. nih.govcncb.ac.cnnih.govresearchgate.net

These spiro-flavonoid derivatives have been the subject of extensive research due to their significant biological activities. nih.gov Among the most important properties of these compounds are their anti-inflammatory and anticancer effects, which have been observed in both in vitro and in vivo studies. nih.govnih.govresearchgate.net

The unique three-dimensional structure of these spiro compounds, which includes the bicyclo[4.2.0]octane ring system, is believed to be crucial for their biological activity. nih.gov

Cytotoxic Activity against Tumor Cell Lines

In addition to the specific anticancer potential of imidazoquinoline derivatives, a broader range of compounds incorporating the bicyclo[4.2.0]octa-1,3,5-triene framework has been investigated for cytotoxic activity against various tumor cell lines.

For instance, novel 7-substituted camptothecin (B557342) derivatives have been synthesized and evaluated for their cytotoxicity against a panel of five human cancer cell lines: A-549 (lung), MDA-MB-231 (breast), MCF-7 (breast), KB (nasopharyngeal), and KB-VIN (multidrug-resistant nasopharyngeal). nih.gov All the synthesized compounds exhibited significant in vitro cytotoxic activity, with IC50 values ranging from 0.13 to 11.26 μM. nih.gov

Similarly, new dimethoxyaryl-sesquiterpene derivatives were synthesized and tested against the MCF-7 breast cancer cell line. mdpi.com Several of these compounds displayed IC50 values between 9.0 and 25 µM, indicating their potential as cytotoxic agents. mdpi.com Furthermore, bispidine derivatives have also been shown to induce apoptosis more effectively in cancer cells (HepG2) than in normal fibroblasts (WI-38). mdpi.com

The table below presents a summary of the cytotoxic activities of various classes of compounds containing bicyclic structures against different cancer cell lines.

Compound ClassCancer Cell Line(s)Observed Cytotoxic Activity (IC50)
7-Substituted Camptothecin DerivativesA-549, MDA-MB-231, MCF-7, KB, KB-VIN0.13 - 11.26 μM
Dimethoxyaryl-Sesquiterpene DerivativesMCF-79.0 - 25 µM
Bispidine DerivativesHepG2More effective apoptosis induction than in normal cells

Data compiled from multiple research sources. nih.govmdpi.commdpi.com

Organic Synthesis Building Blocks

Versatile Building Block for Complex Molecule Synthesis

This compound and its derivatives, such as bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, are highly valued as versatile building blocks in organic synthesis. smolecule.com Their unique bicyclic structure, which combines a benzene ring with a fused cyclobutene ring, provides a rigid and stereochemically defined framework for the construction of more complex molecules. cymitquimica.com

The presence of a ketone or aldehyde functional group at the 7-position enhances the electrophilic character of the molecule, making it a useful intermediate in a variety of chemical reactions. cymitquimica.com This reactivity allows for the introduction of diverse functional groups and the elaboration of the bicyclic core into more intricate structures. smolecule.com

The utility of these compounds as synthetic intermediates is exemplified by their application in the synthesis of new compounds containing benzocyclobuten-3-yl and vinylbenzene moieties, which may have applications in the development of photo- and thermopolymerizable composites. smolecule.com

Applications of Bicyclo 4.2.0 Octa 1,3,5 Trien 7 One and Its Analogs in Advanced Materials and Medicinal Chemistry

Advanced Synthetic Intermediates

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, also known as benzocyclobutenone, is a valuable synthetic intermediate, primarily due to the presence of a strained four-membered ring fused to a benzene (B151609) ring. vulcanchem.com The inherent strain in the cyclobutenone moiety makes it susceptible to ring-opening reactions under thermal or photochemical conditions. vulcanchem.com This process generates highly reactive ortho-xylylene (o-quinodimethane) intermediates, which can readily participate in a variety of cycloaddition reactions, serving as building blocks for complex polycyclic and heterocyclic systems.

The thermal electrocyclic ring-opening of the benzocyclobutene core is a powerful method for generating these transient dienes, which can be trapped in situ with various dienophiles (a process known as the "benzocyclobutene method"). This strategy has been applied to the total synthesis of numerous natural products and other intricate molecular architectures. For instance, derivatives of the bicyclo[4.2.0]octadiene scaffold are prepared through electrocyclization cascades and utilized in the asymmetric bioinspired total syntheses of fungal metabolites like emeriones A–C. researchgate.net The versatility of this scaffold is further demonstrated by its use in synthesizing key intermediates for natural products like the endiandric acids. researchgate.net

The reactivity of the benzocyclobutene system allows for the construction of diverse polycyclic frameworks. Research has focused on leveraging these compounds as precursors for strained polycyclic systems and exploring their thermal rearrangement pathways to develop new synthetic methodologies. vulcanchem.com The ability to introduce various substituents onto the benzocyclobutenone core allows for fine-tuning of its electronic and steric properties, thereby influencing the outcome of subsequent cycloaddition reactions and the properties of the resulting polycyclic structures. vulcanchem.com

Table 1: Examples of Polycyclic Systems Derived from Benzocyclobutene Precursors
Precursor TypeReaction TypeResulting Polycyclic Structure/MotifApplication/Significance
Stereodefined Pentaene8π/6π Electrocyclization CascadeBicyclo[4.2.0]octadiene ScaffoldTotal synthesis of fungal metabolites (e.g., emeriones A–C). researchgate.net
Chiral Allenic Ketones and AlkenesEnantioselective Isomerization/[2+2] CycloadditionBicyclo[4.2.0]octanesSynthesis of key intermediates for endiandric acids. researchgate.net
General BenzocyclobutenesThermal Ring-Opening/Diels-AlderStrained Polycyclic SystemsDevelopment of new synthetic methodologies. vulcanchem.com
Divinyl-substituted Benzocyclobutene (DVS-BCB)Thermal PolymerizationCrosslinked PolymersCreation of photo and thermopolymerizable composites with high thermal stability. mdpi.com

Oxime derivatives of this compound are versatile chemical intermediates with potential applications in pharmaceutical chemistry and materials science. ontosight.ai These compounds, such as Bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl ketone O-acetyloxime, serve as precursors for the synthesis of other functional molecules, including amines and nitriles. ontosight.ainih.gov The oxime functional group (C=N-OH) can undergo various transformations to yield these important chemical classes.

Synthesis of Amines: The conversion of oximes to primary amines is a fundamental transformation in organic synthesis, typically achieved through reduction. The oxime of this compound can be reduced to yield Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. nih.govchemspider.com This reduction can be accomplished using a variety of reagents, including catalytic hydrogenation (e.g., H₂ over a metal catalyst like Palladium or Platinum) or chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The resulting amine is a valuable building block for synthesizing more complex, biologically active compounds.

Synthesis of Nitriles: The synthesis of nitriles from oximes is generally achieved through a dehydration reaction, which is most straightforward for aldoximes (derived from aldehydes). While this compound is a ketone, its derivatives can still be involved in nitrile synthesis pathways. For instance, a related aldehyde could be converted to an aldoxime and subsequently dehydrated to the corresponding nitrile using various reagents like acetic anhydride, thionyl chloride, or trifluoroacetic anhydride. organic-chemistry.org For ketoximes, the transformation to nitriles can occur via fragmentation reactions, such as the Beckmann fragmentation, under specific conditions. This provides a pathway to introduce the nitrile functional group, a key component in many pharmaceuticals and advanced materials.

Table 2: Transformation of this compound Oxime Derivatives
Starting MaterialTransformationProductTypical Reagents
This compound oximeReductionBicyclo[4.2.0]octa-1,3,5-trien-7-amine nih.govLiAlH₄, Catalytic Hydrogenation (H₂/Pd)
Bicyclo[4.2.0]octa-1,3,5-trien-7-carbaldehyde oxime (Aldoxime)DehydrationBicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrileAcetic Anhydride, SOCl₂, P₂O₅ organic-chemistry.org
This compound oxime (Ketoxime)Beckmann FragmentationNitrile-containing fragmentation productsAcid catalysts (e.g., PCl₅, H₂SO₄)

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, offering a window into its unique bicyclic structure. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, complemented by two-dimensional (2D) techniques, allows for a comprehensive assignment of all atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between 7.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns are influenced by the fused cyclobutanone (B123998) ring. The aliphatic protons of the CH₂ group at position 8 would likely resonate further upfield.

For comparison, the ¹H NMR spectrum of the parent compound, benzocyclobutene (Bicyclo[4.2.0]octa-1,3,5-triene), shows signals for the aromatic protons around 7.18 and 7.05 ppm, with the aliphatic protons of the cyclobutene (B1205218) ring appearing as a singlet at approximately 3.18 ppm. In substituted derivatives, such as 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, the aromatic protons are observed at chemical shifts of 7.43 (d, J = 7.7 Hz), 7.29 (s), and 7.09 (d, J = 7.8 Hz), while the four protons of the cyclobutene ring produce a singlet at 3.20 ppm. mdpi.com

Table 1: Representative ¹H NMR Data for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Compound Aromatic Protons (ppm) Aliphatic Protons (ppm)
Benzocyclobutene 7.18 (m), 7.05 (m) 3.18 (s, 4H)

Note: Data is for illustrative purposes based on related structures.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will feature signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbon of the cyclobutanone ring. The carbonyl carbon (C7) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-150 ppm, with the quaternary carbons at the ring fusion appearing at the lower end of this range. The aliphatic carbon (C8) will be found in the upfield region of the spectrum.

In a related derivative, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, the carbon atoms of the cyclobutene ring are found at 29.4 and 29.5 ppm, while the aromatic carbons resonate at 119.7, 122.7, 123.9, 144.2, 144.8, and 146.0 ppm. mdpi.com For Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane, the cyclobutene ring carbons appear at 29.83 and 29.95 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Compound Aromatic Carbons (ppm) Aliphatic Carbons (ppm)
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol 119.7, 122.7, 123.9, 144.2, 144.8, 146.0 29.4, 29.5

Note: Data is for illustrative purposes based on related structures.

Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in establishing the connectivity of the molecule. Correlations would be expected between the carbonyl carbon (C7) and the protons on the adjacent aromatic ring and the C8 position.

Nuclear Overhauser Effect (NOE) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments would help to confirm through-space proximities of protons, further solidifying the assigned structure, particularly the stereochemistry at the C7 position if it were chiral.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₈H₆O. The theoretical exact mass can be calculated and compared to the experimental value for confirmation. HRMS has been successfully applied to characterize derivatives of this bicyclic system. mdpi.commdpi.com

Table 3: Theoretical Exact Mass for this compound

Molecular Formula Ion Calculated Exact Mass (m/z)
C₈H₆O [M+H]⁺ 119.0491

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can aid in structural elucidation. For this compound, the molecular ion peak (M⁺) at m/z = 118 would be expected.

Common fragmentation pathways for ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. In this case, a likely fragmentation would be the loss of carbon monoxide (CO, 28 Da) to yield a fragment ion at m/z = 90. Further fragmentation of the bicyclic ring system would also be anticipated. The mass spectrum of the parent hydrocarbon, Bicyclo[4.2.0]octa-1,3,5-triene, shows a prominent molecular ion peak and fragmentation corresponding to the loss of acetylene (B1199291) (C₂H₂). nist.govfluorine1.ru

Table 4: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment
118 [C₈H₆O]⁺ (Molecular Ion)
90 [C₇H₆]⁺ (Loss of CO)

Note: These are predicted fragments based on general fragmentation patterns of ketones and related structures.

Retro-Diels-Alder Cleavage in MS

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of bicyclic systems, the retro-Diels-Alder reaction is a common and diagnostic fragmentation pathway. For this compound, this cleavage would involve the concerted breaking of two bonds in the four-membered ring, leading to the formation of a neutral molecule and a charged species.

Technique Observation Interpretation
Mass Spectrometry (Electron Ionization)Fragmentation of the bicyclic ring system.The occurrence of a retro-Diels-Alder cleavage is a characteristic fragmentation pattern for this class of compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. missouri.eduutdallas.eduvscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and ketonic moieties.

The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the ketone functional group. missouri.edu For cyclic ketones, the position of this band is sensitive to ring strain. In a four-membered ring, the carbonyl stretch typically appears at a higher wavenumber. Aromatic ketones generally exhibit a C=O stretching vibration in the range of 1690-1666 cm⁻¹. wpmucdn.com Additionally, the spectrum will display C-H stretching vibrations for the aromatic ring protons, typically appearing above 3000 cm⁻¹. pressbooks.pub The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The presence of sp³ hybridized C-H bonds in the cyclobutene ring would result in stretching absorptions just below 3000 cm⁻¹. pressbooks.pub

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Ketone (C=O)Stretching~1780 (indicative of a four-membered ring ketone)
Aromatic Ring (C=C)Stretching1600 - 1450
Aromatic C-HStretching> 3000
Aliphatic C-H (in cyclobutene ring)Stretching< 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the benzocyclobutene chromophore.

The parent compound, Bicyclo[4.2.0]octa-1,3,5-triene, exhibits a UV-Vis spectrum with absorption maxima that can be referenced from the NIST Chemistry WebBook. nist.gov The introduction of a carbonyl group (a chromophore) into this system to form this compound will influence the electronic transitions. The carbonyl group introduces an n → π* transition, which is typically weak and appears at a longer wavelength than the π → π* transitions of the aromatic ring. The π → π* transitions of the benzene ring are expected to be present, although their positions and intensities may be shifted due to the fusion of the four-membered ring and the presence of the carbonyl group.

Transition Type Chromophore Expected Wavelength Range (nm)
n → πCarbonyl group (C=O)Longer wavelength, low intensity
π → πAromatic ringShorter wavelength, high intensity

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute and relative stereochemistry of a molecule. For derivatives of Bicyclo[4.2.0]octa-1,3,5-triene, X-ray diffraction analysis provides precise bond lengths, bond angles, and torsional angles. rsc.orgmdpi.com

While the crystal structure of this compound itself is not detailed in the provided search results, studies on related compounds, such as 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, have been conducted. mdpi.comresearchgate.net These studies reveal key structural features of the bicyclo[4.2.0]octane framework. For instance, the fusion of the cyclobutene and benzene rings creates a strained system, and X-ray crystallography can precisely quantify the resulting distortions from ideal geometries. In cases where chiral centers are present in derivatives, this technique can unambiguously determine the stereochemical configuration.

Structural Parameter Significance
Bond LengthsProvides insight into bond order and strain within the fused ring system.
Bond AnglesReveals deviations from ideal geometries due to ring strain.
Torsional AnglesDefines the conformation of the molecule in the solid state.
Absolute ConfigurationUnambiguously determines the stereochemistry of chiral derivatives.

Theoretical and Computational Studies of Bicyclo 4.2.0 Octa 1,3,5 Trien 7 One

Molecular Orbital Theory and Electronic Structure Analysis

Computational chemistry approaches are crucial for understanding the structural and electronic properties of benzocyclobutene derivatives. vulcanchem.com Molecular orbital analyses can reveal the energies and distributions of frontier orbitals (HOMO and LUMO), which are fundamental to a molecule's reactivity. vulcanchem.comacs.org For instance, in a computational study of various quinones of benzocyclobutadiene, which are structurally related to bicyclo[4.2.0]octa-1,3,5-trien-7-one, calculations were used to determine HOMO/LUMO energies. acs.org Such analyses help in understanding the electron density distribution within the molecule. vulcanchem.com The presence of electron-donating or withdrawing groups, such as the ketone group in this compound, significantly influences the compound's electronic structure and reactivity.

Conformational Analysis and Strain Energy Calculations

The chemical reactivity of benzocyclobutene derivatives is largely governed by the strained cyclobutane (B1203170) ring fused to the aromatic system. vulcanchem.com This fusion induces significant ring strain, which is a key factor in the thermal and photochemical reactivity of these compounds. vulcanchem.comsolubilityofthings.com Conformational analyses, often performed using computational methods, can predict the preferred molecular geometries. vulcanchem.com For example, in a synthesized adamantanol derivative of bicyclo[4.2.0]octa-1,3,5-triene, slight variations in HO-C-C torsion angles between two enantiomers were identified, highlighting the subtleties of its conformation. mdpi.com

Density functional theory (DFT) calculations have been used to compare the energies of valence isomers, such as cyclooctatetraene (B1213319) (COT) and bicyclo[4.2.0]octa-2,4,7-triene (BCOT), which implicitly accounts for the strain energy within the bicyclic structure. acs.orgresearchgate.net These studies consistently find that the bicyclic isomers possess higher energy due to ring strain, which predisposes them to reactions like thermal ring-opening.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways is essential for understanding the mechanisms of the transformations that bicyclo[4.2.0]octane systems undergo. Computational studies have been employed to explore various pericyclic reactions. For example, the thermal rearrangement of syn-tricyclo[4.2.0.02,5]octa-3,7-diene to bicyclo[4.2.0]octa-2,4,7-triene has been modeled, identifying a diradical transition state for the cyclobutene (B1205218) ring opening. acs.org Similarly, the photochemistry of tricyclo[4,2,0,02,5]octa-3,7-diene has been studied, showing a 4π-disrotatory electrocyclic ring-opening reaction that yields bicyclo vulcanchem.comchemeo.comocta-2,4,7-triene. amazonaws.com

The possibility of acs.orgnist.gov sigmatropic alkyl group shifts in bicyclo[4.2.0]octa-2,4-diene systems has also been investigated through computational and experimental studies. researchgate.net These calculations help to determine reaction barriers for different pathways, such as stepwise biradical-mediated shifts versus concerted shifts. researchgate.net Furthermore, DFT-based computational analysis has been used to elucidate the mechanism of rhodium-catalyzed syntheses of substituted bicyclo[4.2.0]octa-1,5,7-trienes. rsc.org This type of modeling helps to understand thermal and photochemical reactivity patterns. vulcanchem.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely utilized computational method for studying benzocyclobutene and its derivatives. DFT calculations have been successfully applied to determine the relative energies of valence isomers like cyclooctatetraene (COT) and bicyclo[4.2.0]octa-2,4,7-triene (BCOT) and their respective iron tricarbonyl complexes, with results that are in good accord with experimental findings. acs.orgresearchgate.net

DFT is also used to elucidate the electron density distribution and other electronic properties. vulcanchem.com In a study of benzocyclobutadiene quinones, DFT calculations were used to predict properties such as UV spectra, ionization energy, and electron affinity. acs.org Additionally, DFT calculations have been performed to support the characterization of newly synthesized derivatives, such as 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. mdpi.com

Ab Initio Methods for Thermochemistry (e.g., Heats of Formation)

High-level ab initio molecular orbital calculations are powerful tools for accurately determining the thermochemical properties of molecules. A detailed study using G2(MP2) and G2 levels of theory was conducted on 1,3,5,7-cyclooctatetraene (COT) and its valence isomer bicyclo[4.2.0]octa-2,4,7-triene (BOT). acs.orgacs.org These calculations, when used with isodesmic or homodesmotic reactions, provided values for the standard heat of formation that agreed well with experimental data. acs.orgacs.org The NIST Chemistry WebBook reports a gas-phase enthalpy of formation for the parent compound, bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene). nist.gov

Data sourced from references acs.org and nist.gov. Note: The values for COT and BOT were calculated, while the value for Bicyclo[4.2.0]octa-1,3,5-triene is experimental.

Quantitative Structure-Activity Relationship (QSAR) Studies

Currently, there is a limited amount of specific information available in the searched literature regarding Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound. QSAR models are typically developed for series of compounds to correlate their chemical structures with specific biological activities or properties. The absence of such studies may indicate that the primary research focus for this particular molecule and its close derivatives has been on their synthesis, fundamental reactivity, and material properties rather than systematic biological screening.

Predictive Modeling for Properties and Reactivity

Predictive modeling, through the computational methods discussed in the preceding sections, is a cornerstone of modern research on reactive intermediates and strained ring systems. For the bicyclo[4.2.0]octane framework, computational models are used to predict a wide range of properties and behaviors.

For example, computational studies on benzocyclobutadiene quinones have been used to predict their Diels-Alder reactivity with dienophiles, identifying which isomers might be less reactive toward dimerization and thus are more attractive synthetic targets. acs.org Reaction pathway modeling helps in understanding and predicting the outcomes of thermal and photochemical reactions. vulcanchem.com The application of high-level ab initio and DFT methods allows for the accurate prediction of thermochemical data and the relative stabilities of isomers, which is fundamental to predicting reactivity. acs.orgacs.org These theoretical models provide powerful predictive capabilities that guide experimental design and enhance the understanding of the complex chemistry of compounds like this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

While several methods exist for the synthesis of the Bicyclo[4.2.0]octa-1,3,5-trien-7-one core, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Catalytic C-H Activation : Expanding on current palladium-catalyzed methods, future work could explore the use of more abundant and less expensive first-row transition metals (e.g., iron, copper) to catalyze the intramolecular C-H bond acylation for the formation of the benzocyclobutenone skeleton. researchgate.net This would improve the economic and environmental profile of the synthesis.

Flow Chemistry : Implementing continuous flow processes for the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, scalability, and reproducibility, particularly for reactions involving hazardous intermediates like benzynes.

Photochemical and Electrochemical Methods : Investigating light- or electricity-driven synthetic routes, such as photochemical [2+2] cycloadditions or electrosynthesis, could provide access to this ring system under mild conditions, reducing the need for harsh reagents and high temperatures.

Biocatalysis : The use of enzymes to perform key synthetic steps could introduce high levels of selectivity and reduce the environmental impact of the synthesis.

Development of Chiral this compound Derivatives

The development of chiral derivatives of this compound is a crucial area of research, particularly for applications in medicinal chemistry and asymmetric catalysis. The synthesis of the heart medication Ivabradine, for example, relies on a chiral bicyclo[4.2.0]octa-1,3,5-triene intermediate. google.comgoogle.comgoogle.com

Future efforts in this area could include:

Asymmetric Catalysis : Developing new catalytic methods for the enantioselective synthesis of substituted benzocyclobutenones. This could involve chiral transition metal catalysts or organocatalysts to control the stereochemistry during ring formation.

Enzymatic Resolutions : Expanding the use of enzymes, such as nitrilases and lipases, for the kinetic resolution of racemic mixtures of this compound derivatives to isolate enantiomerically pure compounds. google.comgoogle.com

Chiral Pool Synthesis : Utilizing readily available chiral starting materials to construct the bicyclic framework in a stereocontrolled manner.

A summary of key chiral derivatives and their synthetic approaches is presented below.

DerivativeSynthetic ApproachApplication
(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidEnantioselective enzymatic hydrolysisIntermediate for Ivabradine synthesis google.com
(7S)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) N-methyl methanamineEnzymatic synthesisIntermediate for Ivabradine synthesis google.com
(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine (TCB-2)Chemical synthesisPharmacological tool for 5-HT2A receptor research researchgate.net

Investigation of Advanced Catalytic Applications

While this compound is often the target of catalytic synthesis, its derivatives hold potential for use in catalysis themselves. The rigid, well-defined structure of the bicyclic core could serve as a scaffold for novel ligands in asymmetric catalysis. Future research could explore:

Chiral Ligand Development : Synthesizing chiral derivatives that can act as ligands for transition metals. These new ligand-metal complexes could then be tested for their efficacy in a variety of asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions.

Organocatalysis : Designing and synthesizing derivatives that can function as metal-free organocatalysts, leveraging the unique steric and electronic properties of the bicyclic system to induce stereoselectivity.

Exploration of New Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have already shown promise as antibacterial, anticancer, and anti-inflammatory agents, as well as modulators of central nervous system receptors. researchgate.netsmolecule.commdpi.com This provides a strong foundation for future drug discovery efforts.

Unexplored avenues include:

Expanded Screening : Synthesizing diverse libraries of this compound derivatives and screening them against a wider range of biological targets, including enzymes, ion channels, and nuclear receptors.

Mechanism of Action Studies : For derivatives that exhibit interesting biological activity, in-depth studies are needed to elucidate their precise mechanism of action at the molecular level.

Targeted Drug Delivery : Incorporating the bicyclic scaffold into larger molecules designed for targeted drug delivery, potentially using its unique reactivity to release a therapeutic agent at a specific site.

Derivative ClassObserved Biological Activity
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivativesAntibacterial and anticancer smolecule.com
Spiro[bicyclo[4.2.0]octane-7,3′-chromane] derivativesAnti-inflammatory and anticancer mdpi.com
Aminomethyl derivatives (e.g., TCB-2)5-HT2A receptor agonism researchgate.net

Integration into Emerging Materials Technologies

The thermal reactivity of the this compound ring system, which can open to form a highly reactive o-xylylene (B1219910) intermediate, makes it an attractive component for advanced polymers and materials. mdpi.com

Future research directions include:

High-Performance Polymers : Developing new monomers based on the this compound structure for the creation of cross-linked polymers with exceptional thermal stability and desirable dielectric properties for use in microelectronics and aerospace applications. mdpi.com

Self-Healing Materials : Exploring the reversible ring-opening/closing reaction of the bicyclic system as a mechanism for creating self-healing polymers that can repair damage upon thermal stimulation.

Organic Electronics : Synthesizing conjugated polymers incorporating the this compound unit to investigate their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

In-depth Mechanistic Studies of Complex Rearrangements

The strained four-membered ring of this compound is prone to a variety of fascinating chemical rearrangements, including thermal and photochemical ring-openings. acs.orgcdnsciencepub.com While the rearrangements of related bicyclic systems have been studied, a deeper understanding of the specific mechanisms governing the reactions of this compound itself is needed.

Future studies should focus on:

Advanced Spectroscopic Techniques : Using techniques like femtosecond transient absorption spectroscopy to directly observe the highly reactive intermediates, such as the o-xylylene, formed during these rearrangements.

Isotopic Labeling Studies : Employing isotopic labeling to trace the movement of atoms during complex thermal and photochemical transformations, providing definitive evidence for proposed reaction pathways. cdnsciencepub.com

Matrix Isolation Studies : Trapping reactive intermediates at cryogenic temperatures in inert matrices to allow for their characterization by spectroscopic methods (e.g., IR, UV-Vis).

Computational Design of Tailored Analogs with Specific Properties

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new this compound derivatives. DFT-based computational analyses have already been used to probe the mechanisms of reactions that form related structures. rsc.orgrsc.org

Future computational work could involve:

Predictive Modeling : Using quantum mechanical calculations to predict the reactivity, stability, and electronic properties of hypothetical this compound analogs before they are synthesized in the lab.

Virtual Screening : Employing molecular docking simulations to screen virtual libraries of derivatives against the binding sites of known therapeutic targets, identifying promising candidates for further investigation.

Materials by Design : Using computational models to design novel polymers and materials based on the this compound scaffold, tailoring their properties for specific applications by modifying their chemical structure.

Conclusion

Summary of Key Findings and Contributions

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, more commonly known as benzocyclobutenone, is a synthetic organic compound distinguished by its unique molecular architecture, which features a strained four-membered ring fused to a benzene (B151609) ring. ontosight.aicymitquimica.com This structural characteristic is the primary source of its significant reactivity, which has been a central focus of extensive research. The inherent high ring strain makes the molecule susceptible to ring-opening reactions under various stimuli, including thermal, photochemical, and transition-metal-catalyzed conditions. nih.govnih.gov These reactions generate highly reactive intermediates, such as vinylketenes (o-quinone dimethides), which serve as versatile synthons in a multitude of chemical transformations. nih.govscispace.com

Key contributions in the study of this compound include the development of diverse and efficient synthetic protocols for its preparation. These methods range from classic [2+2] cycloadditions involving benzynes and ketenes to modern transition-metal-catalyzed intramolecular cyclizations and C-H bond functionalization reactions. nih.govscispace.comorganic-chemistry.org Research has thoroughly documented its reactivity profile, highlighting its utility in cycloaddition reactions ([4+2] and [2+2]), nucleophilic additions to the enone system, and various ring-expansion and rearrangement pathways. nih.govscispace.com Consequently, this compound has been established as a powerful intermediate for the construction of complex molecular frameworks, including polycyclic aromatic systems, heterocycles, and various natural products. ontosight.aiscispace.com

The table below summarizes the principal reaction types involving this compound.

Reaction TypeConditionsIntermediateSubsequent ReactionProduct Class
Thermal Ring Opening Heato-Quinone Dimethide[4+2] Cycloaddition (Diels-Alder)Polycyclic compounds (e.g., Tetralones)
Photochemical Ring Opening UV IrradiationVinylketene[4+2] Cycloaddition with dienophilesAromatic ketones
Nucleophilic Addition Nucleophiles (e.g., organometallics, enolates)N/A1,2- or 1,4-additionSubstituted benzocyclobutenes
Transition-Metal Catalysis Transition metals (e.g., Pd, Rh)Metallacyclic speciesCarbon-carbon bond activation, cross-couplingFused ring systems, complex carbocycles

Broader Implications for Organic Chemistry and Related Fields

The study of this compound has had a notable impact on several areas of chemical science. Its unique reactivity, driven by ring strain, has provided a fertile ground for fundamental investigations into reaction mechanisms, particularly electrocyclic reactions and the behavior of strained molecules. nih.govnih.govresearchgate.net The exploration of its ring-opening to form o-quinone dimethides has become a textbook example of harnessing strain release for productive chemical synthesis, enabling the construction of complex polycyclic systems that would be challenging to access through other means. scispace.com

Furthermore, the pursuit of efficient synthetic routes to benzocyclobutenones has spurred innovation in synthetic methodology. Notably, it has played a role in the development and application of palladium-catalyzed intramolecular C-H functionalization and acylation reactions, which are distinguished by their high functional group tolerance and atom economy. organic-chemistry.orgacs.org These advancements have broadened the toolkit available to synthetic chemists for the construction of strained ring systems.

Beyond fundamental organic chemistry, the this compound scaffold is of significant interest in medicinal chemistry and materials science. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and antitumor agents, positioning the benzocyclobutenone core as a privileged structure for drug discovery. ontosight.ai The ability to readily transform this building block into complex nitrogen-containing scaffolds, such as spirocyclic β-lactams, further enhances its value in pharmaceutical research. acs.org In materials science, polymers incorporating the benzocyclobutene moiety are known for their excellent thermal stability and dielectric properties, making derivatives of this compound attractive for the development of advanced performance materials. mdpi.com

Q & A

Basic Research Questions

What are reliable synthetic routes for Bicyclo[4.2.0]octa-1,3,5-trien-7-one?

This compound can be synthesized via benzyne intermediates. A validated method involves:

  • Step 1 : Reacting iodinated precursors with NaHCO₃ and I₂ in aqueous conditions to generate intermediates .
  • Step 2 : Using Cs₂CO₃ in CH₂Cl₂ with [(CH₃)₂CH]₂NCH₂CH₃ to promote cyclization .
  • Step 3 : Purification via TLC (hexanes/ethyl acetate, 4:1; Rƒ = 0.55) and characterization by NMR and GC-MS .
    Purity is critical (≥97%), with impurities monitored using HPLC .

What safety protocols are essential when handling this compound?

The compound and its derivatives (e.g., benzyl-substituted analogs) may release toxic SOₓ and NOₓ fumes upon decomposition. Key precautions include:

  • Use of fume hoods and HF-resistant gloves during synthesis .
  • Intraperitoneal toxicity data (e.g., LD₅₀ = 550 mg/kg in mice) necessitate strict dose control .
  • Storage in inert atmospheres to prevent degradation .

How is this compound characterized structurally?

Key techniques include:

  • GC-MS : Retention time and fragmentation patterns (e.g., molecular ion at m/z 172.09) .
  • NMR : Distinct ¹H and ¹³C signals for the bicyclic framework and ketone group .
  • TLC : Mobility in hexanes/ethyl acetate (4:1) to confirm reaction progress .

Advanced Research Questions

How can instability in reactions involving this compound be mitigated?

Derivatives like 8-hydroxy-8-methyl analogs are prone to decomposition. Strategies include:

  • Low-temperature synthesis : Reactions conducted at –78°C with n-BuLi to stabilize intermediates .
  • In situ derivatization : Immediate conversion to stable products (e.g., alcohols via Shapiro reactions) to avoid isolation of unstable intermediates .
  • Kinetic monitoring : Real-time IR or NMR to detect decomposition pathways .

What methodologies resolve contradictions in analytical data for derivatives?

For example, conflicting GC-MS and NMR results for hydroxylated derivatives (e.g., Bicyclo[4.2.0]octa-1,3,5-trien-7-ol):

  • Multi-technique validation : Cross-check with HRMS and X-ray crystallography .
  • Isotopic labeling : Use of ¹³C-labeled precursors to trace unexpected peaks .
  • Computational modeling : DFT calculations to predict NMR/IR spectra and compare with experimental data .

How is this compound applied in medicinal chemistry scaffold design?

  • Palladium-catalyzed C–H acylation : Used to construct fused bicyclic ketones for drug candidates .
  • Shapiro reaction : Generates enol derivatives for further functionalization, albeit with stability challenges .
  • Structure-activity relationship (SAR) studies : Methyl and benzyl substituents modulate bioactivity .

Experimental Design Considerations

How to optimize reaction yields for large-scale synthesis?

  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) improve cyclization efficiency .
  • Catalyst optimization : Cs₂CO₃ outperforms K₂CO₃ in reducing side reactions .
  • Scale-up protocols : Batch-wise addition of HF (48%) to control exothermicity .

What are best practices for documenting synthetic procedures?

  • Reproducibility : Include exact molar ratios, purification gradients, and characterization data (e.g., MFCD01652340) .
  • Supporting information : Provide crystallographic data (CCDC numbers) and raw spectral files .
  • Ethical reporting : Disclose hazards (e.g., HF usage) and disposal methods .

Data Analysis and Interpretation

How to address discrepancies in purity assessments?

  • Cross-validation : Compare HPLC (97% purity) with elemental analysis .
  • Impurity profiling : Identify byproducts (e.g., benzofuran derivatives) via GC-MS .

What frameworks guide hypothesis-driven research on this compound?

  • PICO framework : Define Population (derivatives), Intervention (synthetic modifications), Comparison (bioactivity vs. analogs), and Outcome (therapeutic potential) .
  • Mechanistic studies : Use kinetic isotope effects (KIE) to probe reaction pathways .

Retrosynthesis Analysis

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Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5-trien-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.